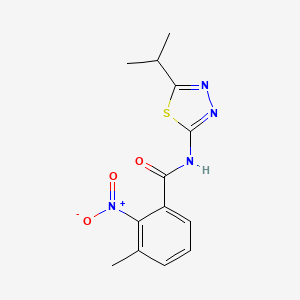
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide, also known as IMD-0354, is a synthetic compound that has been extensively studied for its potential applications in scientific research. IMD-0354 is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune responses, inflammation, and cell survival.
作用机制
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide selectively inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for phosphorylating IκB proteins and releasing NF-κB for translocation to the nucleus. By inhibiting the IKK complex, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide prevents the activation of NF-κB and downstream signaling pathways.
Biochemical and Physiological Effects:
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In vivo studies have shown that N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide can reduce inflammation and improve survival rates in animal models of sepsis, colitis, and arthritis. Additionally, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide has been shown to have anti-tumor effects in various cancer cell lines.
实验室实验的优点和局限性
One of the main advantages of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide is its selectivity for the NF-κB pathway, which allows for more precise modulation of cellular processes. Additionally, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide has been shown to have low toxicity and good bioavailability in animal models. However, one limitation of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for research on N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide. One area of interest is its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide and its downstream effects on cellular processes. Finally, the development of more water-soluble analogs of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide could improve its utility in experimental setups.
合成方法
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide involves several steps, starting from 3-methyl-2-nitrobenzoic acid, which is converted into 3-methyl-2-nitrobenzoyl chloride. The latter is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base to form the intermediate product, 5-(3-methyl-2-nitrobenzoyl)-1,3,4-thiadiazole-2-thiol. Finally, this intermediate is reacted with isopropylamine to yield N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide. The overall yield of the synthesis is around 30%.
科学研究应用
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its role in regulating the NF-κB pathway, which is involved in various cellular processes such as inflammation, immune response, and cell survival. By inhibiting the NF-κB pathway, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-nitrobenzamide has been shown to have potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
属性
IUPAC Name |
3-methyl-2-nitro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-7(2)12-15-16-13(21-12)14-11(18)9-6-4-5-8(3)10(9)17(19)20/h4-7H,1-3H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGMSTATSAGKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=NN=C(S2)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


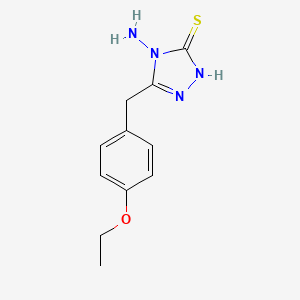
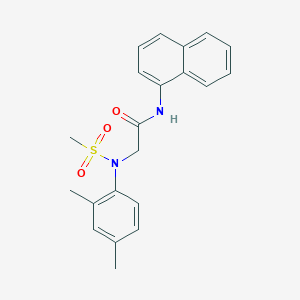
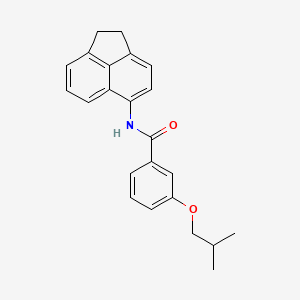
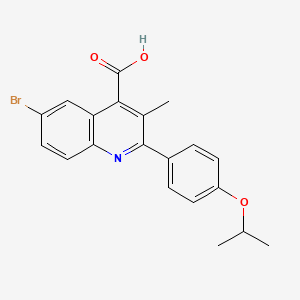
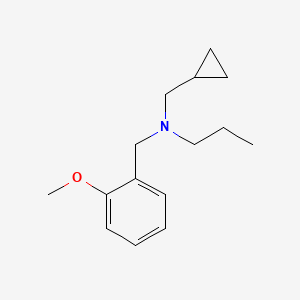
![2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5815729.png)

![4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfinic acid](/img/structure/B5815757.png)
![2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5815764.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide](/img/structure/B5815771.png)


![2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5815792.png)